molecular formula C17H23BrN2O3 B1468358 2-(4-Bromo-benzylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 2197427-85-1

2-(4-Bromo-benzylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B1468358
CAS RN: 2197427-85-1
M. Wt: 383.3 g/mol
InChI Key: QEZWSZVDCPIXLZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-(4-Bromo-benzylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” are not explicitly mentioned in the available resources .

Scientific Research Applications

Polymer Synthesis

2-(4-Bromo-benzylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester and similar compounds are instrumental in the design and synthesis of hydrophilic aliphatic polyesters. Such materials are synthesized through ring-opening polymerization of cyclic esters containing protected functional groups, including hydroxyl, amino, and carboxyl groups. These polymers are useful in various applications, including biodegradable materials and drug delivery systems, due to their functionalizability and degradability (Trollsås et al., 2000).

Continuous Flow Synthesis

The compound is also a key component in the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. This innovative method efficiently produces pyrrole derivatives, which are valuable in pharmaceutical chemistry for their utility in synthesizing inverse agonists and other bioactive molecules (Herath & Cosford, 2010).

Nucleophilic Substitution Reactions

Compounds like 2-(4-Bromo-benzylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergo nucleophilic substitution reactions to produce N-Boc-α-amino acids with nucleobase residues. These reactions are crucial for preparing chiral peptidic nucleic acids (PNA), which are significant in genetic engineering and molecular biology for their ability to hybridize with DNA and RNA sequences (Lenzi, Reginato, & Taddai, 1995).

Electrochromic Materials

The introduction of tert-butyl ester groups to electrochromic materials enhances their properties. For instance, pyridinium-salt-based electrochromic materials incorporating such ester groups demonstrate improved coloration efficiency and redox stability, making them promising for electrochromic display systems (Long et al., 2017).

properties

IUPAC Name

tert-butyl 2-[(4-bromophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(20)15(21)19-11-12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZWSZVDCPIXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-benzylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Synthesis routes and methods

Procedure details

To a mixture of 4-Bromo-benzylamine (2.00 g), Boc-L-proline (2.01 g), and 4-methylmorpholine (3.26 mL) in DMF (40 mL) was added HATU (3.48 g). Reaction mixture was stirred for 45 minutes, then concentrated, diluted with dichloromethane and washed with 10:1 H2O/saturated sodium bicarbonate solution. The aqueous layer was back-extracted with dichloromethane and the combined organic layers were dried (MgSO4), concentrated and purified by flash column chromatography (silica gel, 50 to 100% ethyl acetate/hexanes) to give 2-(4-Bromo-benzylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (3.38 g): LCMS-ESI+: calc'd for C17H24BrN2NaO3: 405.29 (M+Na+). Found: 405.0 (M+Na+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
3.26 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.48 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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